甜菜碱-三甲基-d9 盐酸盐

描述

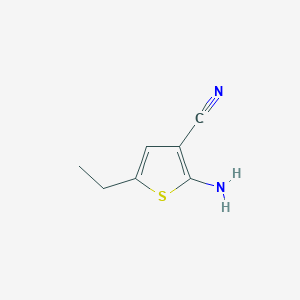

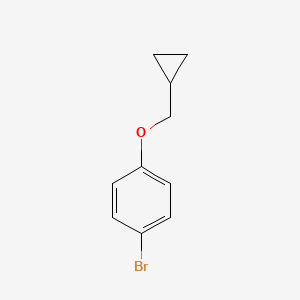

Betaine-trimethyl-d9 hydrochloride is a stable isotope-labeled chemical compound used in various research and analytical applications . It is a derivative of betaine, a naturally occurring amino acid found in foods like spinach, beets, and whole grains . This compound is a deuterated form of betaine, meaning it contains nine deuterium atoms in place of nine hydrogen atoms .

Synthesis Analysis

The synthesis of Betaine-trimethyl-d9 hydrochloride involves a neutralization reaction between sodium hydroxide solution and chloroacetic acid . When the solution temperature is reduced to between 20 and 60 DEG C, liquid trimethylamine is introduced into a reaction kettle . After stirring and full reaction, dehydration occurs, and high-purity betaine crystals are extracted using absolute methanol as an extracting agent .Molecular Structure Analysis

The molecular formula of Betaine-trimethyl-d9 hydrochloride is C5D9NO2Cl . It is a hydrochloride salt of trimethyl-d9 betaine .Physical And Chemical Properties Analysis

Betaine-trimethyl-d9 hydrochloride is a hydrochloride salt of trimethyl-d9 betaine with a molecular formula of C5D9NO2Cl . It has a melting point of 240-250°C and is soluble in water and methanol .科学研究应用

Mass Spectrometry

Betaine-trimethyl-d9 hydrochloride is suitable for use in mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Anti-Inflammatory Applications

Betaine, also known as trimethylglycine, has been shown to have anti-inflammatory functions in numerous diseases . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Methyl Group Donor

Betaine is known to function as a methyl group donor . In biochemistry, a methyl group donor is any molecule that can donate a methyl group (−CH3) to another molecule.

Research in Metabolic Diseases

Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . It plays a crucial role in methylation reactions and the regulation of homocysteine, an amino acid that is a risk factor for many diseases.

Chemical Synthesis

Betaine-trimethyl-d9 hydrochloride can be used in chemical synthesis . It can serve as a starting material or reagent in various chemical reactions.

作用机制

Target of Action

Betaine-trimethyl-d9 hydrochloride, also known as Betaine, primarily targets homocysteine , a non-proteinogenic α-amino acid . Homocystinuria is an inherited disorder that leads to the accumulation of homocysteine in plasma and urine . Betaine reduces plasma homocysteine levels in patients with homocystinuria .

Mode of Action

Betaine functions as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This action reduces homocysteine levels and improves health outcomes .

Biochemical Pathways

Betaine is involved in the methionine-homocysteine cycle , a crucial biochemical pathway in the body . In this cycle, betaine donates a methyl group to homocysteine, converting it back to methionine . This process helps maintain the balance of these amino acids in the body, which is essential for various physiological functions .

Pharmacokinetics

It’s known that betaine is a naturally occurring choline derivative commonly ingested through diet .

Result of Action

The primary molecular effect of Betaine’s action is the reduction of homocysteine levels in the blood . This can lead to improved health outcomes in patients with homocystinuria . On a cellular level, betaine is known to play a role in regulating cellular hydration and maintaining cell function .

Action Environment

It’s known that betaine serves as an important osmoprotectant, helping cells survive under conditions of drought, osmotic, and temperature stress .

未来方向

Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.

属性

IUPAC Name |

2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584152 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betaine-trimethyl-d9 hydrochloride | |

CAS RN |

285979-85-3 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)